Product packaging for 3-Methoxyisonicotinamide(Cat. No.:CAS No. 89054-95-5)

3-Methoxyisonicotinamide

Cat. No.: B3295898
CAS No.: 89054-95-5
M. Wt: 152.15 g/mol
InChI Key: OHKFBEZIDKNBGL-UHFFFAOYSA-N
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Description

3-Methoxyisonicotinamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. It is a derivative of isonicotinamide, a well-known pyridine carboxamide , functionalized with a methoxy group at the 3-position of the pyridine ring. This substitution makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used in the design and development of novel pharmaceutical compounds, particularly as a building block for creating more complex molecules with potential biological activity. Researchers utilize this compound in projects involving kinase inhibitor profiling, cancer research, and as a precursor for synthesizing specialized chemical libraries. The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B3295898 3-Methoxyisonicotinamide CAS No. 89054-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-6-4-9-3-2-5(6)7(8)10/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKFBEZIDKNBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Methoxyisonicotinamide

Established Synthetic Pathways to 3-Methoxyisonicotinamide Core Structures

The synthesis of the this compound core structure can be approached through several established pathways, typically involving the formation of the pyridine (B92270) ring, followed by the introduction and modification of functional groups. A common strategy involves starting with a pre-functionalized pyridine derivative, such as 3-hydroxyisonicotinic acid or its corresponding amide, 3-hydroxyisonicotinamide (B160976).

One direct and widely used method is the O-methylation of 3-hydroxyisonicotinamide . This reaction is typically achieved by treating 3-hydroxyisonicotinamide with a methylating agent in the presence of a base. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), while the base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with the methylating agent.

Alternatively, the synthesis can proceed via the amidation of 3-methoxyisonicotinic acid . In this route, the methoxy (B1213986) group is first installed on the corresponding acid precursor, 3-hydroxyisonicotinic acid, through a similar O-methylation reaction. The resulting 3-methoxyisonicotinic acid is then converted to the target amide. This amidation can be accomplished through a variety of methods. A classic approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia (B1221849) (NH₃) or an ammonia equivalent. mdpi.com More modern and milder conditions often employ coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to facilitate the direct reaction between the carboxylic acid and an amine source. nih.gov

Another pathway involves the denitrogenative synthesis from pyridine carbohydrazides . This method utilizes tert-butyl hydroperoxide (TBHP) to mediate the generation of pyridine acyl radicals from the corresponding hydrazides. These radicals can then react with various amines to form the desired pyridine carboxamides. rsc.org This approach offers the advantage of using mild, metal-free reaction conditions with water as a solvent. rsc.org

Below is a data table summarizing these established synthetic pathways.

PathwayStarting MaterialKey ReagentsIntermediateProduct
O-methylation3-HydroxyisonicotinamideCH₃I or (CH₃)₂SO₄, Base (e.g., NaH, K₂CO₃)N/AThis compound
Amidation of Acid3-Methoxyisonicotinic acidSOCl₂ then NH₃; or EDCI/HOBt, NH₃3-Methoxyisonicotinoyl chloride (optional)This compound
Denitrogenative Synthesis3-Methoxyisonicotinic acid hydrazideTBHP, Amine3-Methoxyisonicotinoyl radicalThis compound

Advanced Synthetic Approaches for Methoxyisonicotinamide Analogs

To explore the chemical space around this compound, advanced synthetic methodologies are employed to generate a wide array of analogs with diverse substitution patterns and structural complexity. These approaches are crucial for developing compounds with tailored properties.

Stereoselective Synthesis of Advanced this compound Derivatives

The introduction of chiral centers into this compound derivatives often requires stereoselective synthetic methods to control the three-dimensional arrangement of atoms. While specific examples for this compound are not extensively documented in readily available literature, general principles of asymmetric synthesis applied to pyridine and nicotinamide (B372718) analogs can be extrapolated.

One common strategy involves the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Another powerful technique is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, enantioselective hydrogenation of a prochiral precursor containing a double bond could be used to establish a stereocenter. Iridium-catalyzed hydrogenation of boron-containing heteroarenes has been shown to be effective for accessing chiral aminoboronic esters, demonstrating the potential for such methods in heterocyclic chemistry. chemrxiv.org

Furthermore, the stereoselective synthesis of nicotinamide β-riboside and its analogs highlights methods that could be adapted for creating chiral derivatives of isonicotinamide (B137802). orgsyn.orgresearchgate.net These syntheses often involve stereocontrolled glycosylation reactions to attach a chiral sugar moiety to the pyridine nitrogen.

The table below illustrates hypothetical applications of these principles to generate chiral this compound derivatives.

MethodGeneral StrategyPotential Application to this compound AnalogsKey Features
Chiral AuxiliariesCovalent attachment of a chiral group to guide a stereoselective reaction.Attachment of a chiral auxiliary to the amide nitrogen or a substituent to direct alkylation or addition reactions.Stoichiometric use of the chiral source; requires attachment and removal steps.
Asymmetric CatalysisUse of a chiral catalyst (e.g., metal-ligand complex) to favor the formation of one enantiomer.Asymmetric reduction of a ketone or imine on a side chain, or asymmetric C-H functionalization.Substoichiometric use of the chiral source; high potential for efficiency and atom economy.
Substrate-Controlled SynthesisUtilizing existing stereocenters in the starting material to direct the formation of new ones.Starting with a chiral amine or a chiral building block to construct the side chain of the amide.Relies on the availability of enantiopure starting materials.

Process Intensification Techniques in Methoxyisonicotinamide Synthesis

Process intensification (PI) aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing technologies. energy.govmdpi.com In the context of synthesizing this compound and its analogs, PI can offer significant advantages over traditional batch processing.

Continuous flow chemistry using microreactors or packed-bed reactors is a key PI technique. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. The small reactor volumes minimize the risk associated with unstable intermediates.

Reactive extrusion is another solventless PI method where the chemical reaction and product isolation can be combined in a single, continuous process. This technique has been successfully applied to amidation reactions for the synthesis of active pharmaceutical ingredients, suggesting its potential applicability to this compound production. rsc.org

The integration of reaction and separation steps, such as in reactive distillation or membrane reactors , can also enhance process efficiency by continuously removing products, thereby shifting reaction equilibria to favor higher conversions. These methods are part of a broader strategy to combine multiple unit operations into a single piece of equipment. energy.gov

Structure-Guided Design and Scaffold Modifications of this compound Derivatives

Structure-guided design is a powerful strategy in medicinal chemistry used to optimize the interaction of a molecule with its biological target. This process relies on understanding the three-dimensional structure of the target, often a protein or enzyme, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. This structural information is then used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. For nicotinamide derivatives, this approach has been used to develop potent inhibitors for targets like VEGFR-2 and histone deacetylases. mdpi.comrsc.org

Scaffold modification and scaffold hopping are key components of this design process. researchgate.net Scaffold modification involves making incremental changes to the core structure of the this compound molecule. This could include:

Altering substituents: Changing the position or nature of groups on the pyridine ring.

Modifying the linker: If the amide is part of a larger molecule, the atoms connecting the isonicotinamide moiety to other parts of the molecule can be altered.

Varying the amide substitution: Replacing the NH₂ group with substituted amines (secondary or tertiary amides).

Scaffold hopping is a more drastic approach where the core this compound structure is replaced with a different, often structurally distinct, core that maintains the key pharmacophoric features required for biological activity. researchgate.netnih.gov This can lead to the discovery of novel chemical series with different intellectual property, toxicity profiles, or physicochemical properties.

The design of nicotinamide derivatives as succinate (B1194679) dehydrogenase inhibitors, where a biphenyl (B1667301) group was replaced with a diarylamine group, serves as a practical example of scaffold modification. nih.gov Similarly, antifungal nicotinamide derivatives have been developed through the facile coupling of aromatic carboxylic acids and amines, with structure-activity relationship studies revealing critical positions for activity. mdpi.com

The following table summarizes these design strategies.

StrategyDescriptionExample Application
Structure-Guided DesignUtilizing 3D structural information of a biological target to design molecules with enhanced binding affinity and specificity.Designing a derivative where the methoxy group is positioned to form a key hydrogen bond within a target's active site.
Scaffold ModificationMaking iterative chemical changes to the core structure to improve properties.Synthesizing a series of analogs with different alkyl or aryl groups on the amide nitrogen to probe for improved activity.
Scaffold HoppingReplacing the core chemical structure with a different one while preserving key binding interactions.Replacing the pyridine ring of this compound with a different heterocyclic system that mimics its electronic and steric properties.

Structure Activity Relationship Sar Studies of 3 Methoxyisonicotinamide Analogs

Methodological Approaches to SAR Elucidation

The elucidation of SAR for 3-Methoxyisonicotinamide analogs is achieved through a variety of sophisticated methodological approaches. These techniques range from high-throughput synthesis and screening to advanced computational simulations, each providing unique insights into the molecular determinants of activity.

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related compounds, known as chemical libraries. This approach is instrumental in the initial exploration of the SAR for a novel scaffold like this compound. By systematically varying substituents at different positions on the molecule, a wide range of chemical space can be explored efficiently.

For the this compound core, a library of analogs can be synthesized by modifying key positions, such as:

The Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, alkyl groups, cyano groups) at positions 2, 5, and 6 to probe the effects of sterics and electronics on activity.

The Amide Group: Replacing the primary amide with secondary or tertiary amides, or incorporating different amine fragments to explore the hydrogen bonding and steric tolerance in the binding pocket.

The Methoxy (B1213986) Group: Replacing the 3-methoxy group with other alkoxy groups of varying sizes or with bioisosteres like halogens or small alkyl groups to determine the importance of this specific feature.

These libraries are often synthesized using solid-phase or solution-phase parallel synthesis techniques, allowing for the creation of hundreds or thousands of distinct compounds in a short period. Subsequent high-throughput screening of these libraries against a specific biological target provides a wealth of SAR data, highlighting "hits" and guiding the design of more focused, second-generation libraries for lead optimization. nih.gov

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a theoretical framework to understand and predict the behavior of molecular systems. ijrar.org These methods are applied to analyze, interpret, and guide the SAR of this compound analogs, thereby accelerating the design cycle and reducing the reliance on costly and time-consuming synthesis. github.io By simulating interactions between small molecules and their biological targets, computational approaches can rationalize observed activities and predict the potency of novel, unsynthesized compounds. ijrar.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound analogs, docking simulations can provide a plausible binding mode within the active site of a receptor, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding affinity. nih.gov This information is invaluable for understanding the SAR at an atomic level. For example, docking might reveal that the amide group of this compound acts as a crucial hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.

Table 1: Hypothetical Docking Scores of this compound Analogs

This table illustrates how molecular docking can be used to predict the binding affinity (represented by docking score) of various analogs. A more negative score typically indicates a more favorable predicted binding interaction.

CompoundModification (at Position 5)Docking Score (kcal/mol)Predicted Key Interactions
Parent (this compound)-H-7.5H-bond (Amide), H-bond (Pyridine N)
Analog A-Cl-8.2H-bond (Amide), Halogen bond
Analog B-CH3-7.8H-bond (Amide), Hydrophobic contact
Analog C-OH-8.5H-bond (Amide), H-bond (Hydroxyl)
Analog D-CF3-7.1H-bond (Amide), Steric clash predicted

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.comnih.gov MD simulations provide a dynamic view of the binding event, revealing how the ligand and protein adapt to each other and the stability of the key interactions identified in docking. mdpi.com A stable binding pose throughout an MD simulation lends confidence to the docked conformation and the proposed SAR. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models of biological activity based on molecular descriptors. mdpi.com For a series of this compound analogs with known activities, a QSAR model can be developed to correlate their structural features with their biological potency.

The process involves calculating a wide range of molecular descriptors for each analog, which can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) describing the electronic properties.

Steric Descriptors: (e.g., molecular volume, surface area) describing the size and shape.

Hydrophobic Descriptors: (e.g., LogP) describing the lipophilicity.

Topological Descriptors: Describing the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.gov A robust 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. mdpi.comnih.gov These models are powerful tools for predicting the activity of newly designed analogs before their synthesis. mdpi.com

Computational Chemistry and Molecular Modeling in this compound SAR

Impact of Substituent Effects on Biological Activity of this compound Analogs

The electronic and steric effects of substituents introduced onto the this compound scaffold can profoundly impact biological activity. mdpi.com The pyridine ring is an electron-deficient system, and the nature of the substituents can modulate this property, influencing pKa, hydrogen bonding capacity, and potential for π-π stacking interactions.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br), nitro groups (NO2), or cyano groups (CN) decrease the electron density of the pyridine ring. This can enhance the hydrogen-bonding acidity of any N-H protons on the amide or strengthen the acceptor capability of the pyridine nitrogen, potentially leading to stronger interactions with the biological target.

The position of the substituent is also critical. A bulky substituent placed in a sterically constrained region of the target's binding pocket may abolish activity, whereas the same group at a different, more solvent-exposed position might be well-tolerated or even beneficial. For instance, in some fentanyl analogs, groups larger than a methyl at the 3-position of the piperidine (B6355638) ring were found to severely reduce analgesic potency, highlighting the role of steric factors. eurekaselect.com A systematic analysis of these effects is essential for fine-tuning the biological activity of this compound derivatives. nih.gov

Table 2: Influence of Ring Substituents on Biological Activity

This table provides a summary of the observed effects of different substituents at Position 5 of the this compound core on a hypothetical enzyme inhibition assay (IC50).

AnalogSubstituent (at Position 5)Electronic EffectSteric EffectObserved Activity (IC50, nM)
Parent-HNeutralMinimal150
1-FWithdrawingSmall85
2-ClWithdrawingMedium70
3-CH3DonatingMedium120
4-OCH3DonatingMedium250
5-t-ButylDonatingLarge>1000

Conformational Analysis and Bioactive Conformations of this compound Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. For flexible molecules like this compound derivatives, which have rotatable bonds, multiple conformations can exist in solution. However, it is generally assumed that only one of these, the "bioactive conformation," is responsible for the molecule's biological effect.

Conformational analysis aims to identify the low-energy, stable conformations of a molecule and understand the energy barriers between them. researchgate.net This can be achieved through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or computational methods such as quantum mechanics (QM) calculations. mdpi.com For this compound derivatives, key torsional angles to consider include:

The angle between the plane of the pyridine ring and the amide group.

The orientation of the methoxy group relative to the ring.

Determining the preferred conformation is vital for SAR studies. For example, if a bulky substituent locks the molecule into a conformation that is unfavorable for binding, a loss of activity will be observed, even if the substituent's electronic properties are favorable. nih.gov In some cases, low-energy conformers adopt an extended shape, while others might be stabilized by intramolecular hydrogen bonds. mdpi.com Understanding these preferences allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to a significant increase in binding affinity and potency.

Preclinical Mechanistic Investigations of 3 Methoxyisonicotinamide Analogs

In Vitro Cellular Assays for Mechanistic Elucidation

In vitro assays are fundamental to dissecting the cellular and molecular mechanisms of 3-Methoxyisonicotinamide analogs. These controlled laboratory experiments allow researchers to probe specific enzymatic activities, signaling pathways, and metabolic responses following compound treatment.

Enzyme activity assays are a primary tool for characterizing the direct effects of this compound analogs on their molecular targets. These assays can be conducted in cell-free systems using purified enzymes or within intact cells to assess target engagement in a more physiological context.

A major class of these analogs functions by inhibiting nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway which converts nicotinamide to nicotinamide mononucleotide (NMN). oaepublish.compatsnap.com By blocking NAMPT, these inhibitors effectively deplete the cellular pool of NAD+, a critical coenzyme for a multitude of cellular processes, including energy metabolism and DNA repair. patsnap.compatsnap.com This NAD+ depletion leads to a loss of ATP, ultimately triggering cell death, particularly in cancer cells that have high metabolic demands and are heavily reliant on the NAMPT pathway. patsnap.comnih.gov

Another important group of related compounds targets Poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA single-strand break repair. mdpi.comascopubs.org In cancers with pre-existing defects in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic DNA damage and cell death, a concept known as synthetic lethality. mdpi.com Cell-based assays are used to measure the inhibitory capacity of these compounds, often by determining the IC50 concentration, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. ascopubs.org

Table 1: In Vitro Enzyme Inhibition by Analogs
Analog ClassExample CompoundTarget EnzymeAssay TypeFindingCell Line Example(s)
PARP InhibitorOlaparibPARP1Cell Viability (MTT) AssayDemonstrated growth inhibition with IC50 concentrations ranging from 3.7-31 µM. ascopubs.orgBreast Cancer Cell Lines (TN and non-TN)
PARP InhibitorIniparibPARP-likeCell Viability (MTT) AssayShowed growth inhibition with IC50 concentrations ranging from 13-70 µM. ascopubs.orgBreast Cancer Cell Lines (TN and non-TN)
NAMPT InhibitorFK866 (APO866)NAMPTCell-based NAD+ quantificationEfficiently suppresses NAD+ production in a time-dependent manner, leading to ATP depletion and cell death. nih.govVarious Tumor Models

Reporter gene assays are versatile tools for investigating how a compound modulates the activity of specific cellular signaling pathways. nih.govnih.gov These assays utilize a reporter gene (e.g., luciferase) linked to a DNA response element that is recognized by a specific transcription factor. Activation or suppression of the pathway can be quantified by measuring the reporter protein's signal. nih.gov

For analogs of this compound, reporter assays can clarify downstream consequences of target inhibition. For instance, inhibiting NAMPT reduces NAD+ levels, which in turn affects the activity of NAD+-dependent enzymes like sirtuins. A reporter gene assay could be designed to monitor the activity of transcription factors regulated by sirtuins, thereby providing a readout of the functional consequences of NAMPT inhibition. Similarly, the inhibition of PARP can trigger the DNA damage response pathway. mdpi.com Reporter constructs containing response elements for factors like p53 or NF-κB can be used to monitor the activation of these stress-response pathways. Furthermore, preclinical evidence suggests that PARP inhibition can regulate the expression of immune checkpoint proteins like PD-L1, a mechanism that could be quantitatively studied using a PD-L1 promoter-driven reporter gene assay. mdpi.com

Confirming that a compound directly binds to its intended target within an intact cell is a critical step in mechanistic validation. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify this drug-target engagement. nih.gov The principle underlying CETSA is that the binding of a ligand, such as a drug, typically increases the thermal stability of its target protein. nih.govresearchgate.net In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, often by Western blot. A shift in the melting curve to a higher temperature in drug-treated cells compared to control cells indicates direct binding. cetsa.org

This method is invaluable for studying analogs of this compound as it provides direct evidence of target engagement in a physiological context, without requiring any modification to the compound. nih.gov Studies on other kinase inhibitors have shown that the degree of thermal stabilization measured by CETSA can correlate with the compound's potency (e.g., IC50) in cellular assays. researchgate.net For example, CETSA was successfully used to demonstrate that the clinical resistance to the ALK inhibitor Crizotinib was associated with suboptimal drug-ALK binding in resistant cells. researchgate.net This highlights the utility of CETSA in not only confirming the mechanism of action but also in investigating mechanisms of resistance.

Table 2: Application of CETSA for Mechanistic Validation
AssayPrincipleApplication for AnalogsExample Finding
Cellular Thermal Shift Assay (CETSA)Ligand binding increases the thermal stability of the target protein. nih.govnih.govProvides direct, label-free evidence of a compound binding to its target (e.g., NAMPT, PARP) inside intact cells.For the ALK inhibitor Crizotinib, CETSA demonstrated that the IC50 for the drug correlated significantly with its ability to bind to and stabilize the ALK protein. researchgate.net

Given that many analogs of this compound target central metabolic enzymes like NAMPT, understanding their impact on the broader cellular metabolome is essential. nih.gov Global metabolomics profiling, often using mass spectrometry-based techniques, allows for a comprehensive analysis of the metabolic perturbations induced by a compound.

Inhibition of NAMPT by its specific inhibitors, such as FK866, has been shown to cause profound changes in cellular metabolism. plos.org As expected, the primary effect is the depletion of NAD+, which directly impacts NAD+-dependent pathways. Metabolomic studies on cancer cells treated with FK866 have revealed significant alterations beyond simple energy depletion. These studies have documented changes in glycolysis, the pentose phosphate pathway, and the citric acid (TCA) cycle. plos.org Furthermore, significant perturbations in amino acid, purine, and pyrimidine metabolism have been observed, demonstrating the far-reaching consequences of disrupting NAD+ homeostasis. plos.org This type of metabolic profiling provides a detailed fingerprint of a drug's mechanism of action and can help identify metabolic vulnerabilities that could be exploited in combination therapies.

Table 3: Metabolic Pathways Affected by NAMPT Inhibition (via FK866) in Cancer Cells plos.org
Metabolic PathwayObserved Perturbation
NAD+ BiosynthesisDepletion of NAD+
Central Carbon MetabolismAlterations in glycolysis, pentose phosphate pathway, and TCA cycle
Amino Acid MetabolismSignificant changes in amino acid levels
Nucleotide MetabolismPerturbations in purine and pyrimidine pathways
Lipid MetabolismCell-specific alterations in glycerophosphocholine and phosphatidylcholine (PC) metabolism

In Vivo Preclinical Models for Mechanistic Exploration

To understand the mechanistic activity of this compound analogs in a whole-organism context, researchers utilize in vivo preclinical models, typically rodents bearing tumor xenografts. These models are essential for confirming that the mechanisms identified in vitro are relevant in a complex biological system and for evaluating a compound's pharmacodynamic activity. nih.govnih.gov

In vivo studies allow for the direct measurement of a compound's effect on its target and downstream pathways within the tumor tissue. nih.gov For NAMPT inhibitors, this involves measuring NAD+ levels in tumors extracted from treated animals to confirm target engagement and metabolic impact. researchgate.net These studies have shown that potent NAMPT inhibitors can efficiently suppress NAD+ production in tumors in vivo, which correlates with their anti-tumor activity. nih.gov

Beyond metabolite levels, pathway perturbation is also assessed at the level of gene and protein expression. RNA sequencing of tumors from treated models can reveal which signaling pathways are modulated by the compound. For example, in vivo studies with NAMPT inhibitors have demonstrated that disrupting NAD+ biosynthesis can suppress specific oncogenic signaling pathways, such as TGF-β1/Smads/RAB26 signaling. researchgate.net Similarly, for PARP inhibitors, in vivo models are used to confirm that the drug effectively inhibits PARP activity in tumor xenografts, often by measuring levels of poly(ADP-ribose) (PAR) polymers. nih.gov These in vivo mechanistic studies are crucial for validating the drug's mode of action and for developing pharmacodynamic biomarkers that can be used in clinical trials.

Phenotypic Screening for Mechanistic Insights (e.g., Specific Cellular Responses)

Phenotypic screening has emerged as a powerful strategy in the discovery and mechanistic characterization of novel therapeutic agents, including analogs of this compound. This approach involves testing compounds in cell-based assays that measure a specific cellular phenotype, such as cell death or changes in morphology, without a preconceived molecular target. This unbiased method has been instrumental in identifying potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a class of compounds to which this compound analogs belong, and has provided crucial insights into their mechanisms of action. nih.govacs.orgnih.gov

A key advantage of phenotypic screening is its ability to identify compounds that modulate complex cellular processes, which might be missed in target-based screens. nih.gov For analogs of this compound, phenotypic screens have been pivotal in uncovering their cytotoxic effects across a range of cancer cell lines and in elucidating the underlying cellular responses that lead to cell death.

Detailed Research Findings

Phenotypic high-throughput chemical screens have successfully identified novel and highly cytotoxic NAMPT inhibitors. nih.gov One such screen led to the discovery of STF-118804 , a potent and specific NAMPT inhibitor. The initial phenotypic screen focused on identifying compounds with anti-leukemic properties, and subsequent mechanistic studies revealed that STF-118804 induces apoptosis in leukemia cells. nih.gov

Another example is the discovery of A4276 , which was identified through a biomarker-driven phenotypic screen designed to find agents selectively cytotoxic to cancer cells with a specific genetic background. nih.govpatsnap.com This screen highlighted the importance of nicotinic acid phosphoribosyltransferase (NAPRT) deficiency as a biomarker for sensitivity to NAMPT inhibitors. nih.gov The observed phenotype was selective cell death in NAPRT-deficient cancer cells, demonstrating a synthetic lethal interaction. nih.govpatsnap.com

The cellular responses to these this compound analogs are multifaceted. Inhibition of NAMPT leads to a rapid depletion of intracellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.govnih.gov This NAD+ depletion triggers a cascade of events, including:

Metabolic Collapse: A significant decrease in ATP production.

Induction of Apoptosis: Programmed cell death characterized by caspase activation.

Cell Cycle Arrest: Halting the proliferation of cancer cells.

The table below summarizes the findings from phenotypic screens of various NAMPT inhibitors, which are structural and functional analogs of this compound.

CompoundScreening MethodCell LinesObserved PhenotypeMechanistic Insight
STF-118804 High-throughput phenotypic screenB-cell acute lymphoblastic leukemia (B-ALL) cell linesCytotoxicity, ApoptosisPotent and specific NAMPT inhibition
A4276 Biomarker-driven phenotypic screenPanel of lung cancer cell linesSelective cytotoxicity in NAPRT-deficient cellsSynthetic lethality with NAPRT deficiency
GNE-618 Not specifiedNot specifiedCytotoxicityOn-target NAMPT inhibition
FK866 Phenotypic screen for apoptosis inducersHepG2 (human liver cancer)ApoptosisArchetypal NAMPT inhibitor
CB30865 Phenotypic screen (originally as a thymidylate synthase inhibitor)Not specifiedCytotoxicityTarget deconvolution identified NAMPT

This table is generated based on data from multiple sources.

These findings from phenotypic screens have been crucial in validating NAMPT as a therapeutic target in oncology and have provided a deeper understanding of the cellular pathways affected by this compound analogs. The identification of biomarkers, such as NAPRT status, through these screens offers a promising avenue for patient stratification and personalized medicine approaches.

Analytical Methodologies for Research on 3 Methoxyisonicotinamide and Its Derivatives

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components of a mixture for qualitative and quantitative analysis. nih.gov The separation is based on the differential partitioning of analytes between a stationary phase (a solid or a liquid on a solid support) and a mobile phase (a liquid or a gas). nih.govchromtech.com For compounds like 3-Methoxyisonicotinamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods. nih.govchromedia.org

High-Performance Liquid Chromatography (HPLC) for this compound AnalysisHigh-Performance Liquid Chromatography (HPLC) is a dominant technique for analyzing non-volatile or thermally unstable compounds, making it well-suited for this compound and its derivatives, which include nicotinamide (B372718).nih.govchromedia.orgThe separation is based on the distribution of the analyte between a solid stationary phase (packed in a column) and a liquid mobile phase.nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing related polar compounds like nicotinamide. chromedia.orgijprt.org In this setup, a non-polar stationary phase, typically octadecyl (C18) silica, is used with a polar mobile phase, often a mixture of water and a more non-polar organic solvent like methanol (B129727) or acetonitrile. ijprt.orgresearchgate.netresearchgate.net The separation of nicotinamide and its related compounds has been successfully achieved using a C18 column with a mobile phase consisting of a buffer (such as a sodium salt of hexane (B92381) sulphonic acid) and methanol. researchgate.net The identification of the compound is based on matching its retention time with that of a known standard, while quantification is achieved by comparing the peak area to a calibration curve generated from standards. researchgate.net For highly hydrophilic compounds, such as certain nicotinamide metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) columns may be used as an alternative to standard C18 columns. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Nicotinamide-Related Compounds This table presents typical starting conditions for method development for compounds structurally similar to this compound.

Parameter Description Example Reference
Column Chromatopak C-18 (250mm x 4.6 mm, 5 µm) ijprt.org
Mobile Phase Methanol and Water (with 0.1% TEA and 0.15 gm Hexane sulphonic acid, pH 3.0) (40:60 v/v) ijprt.org
Flow Rate 1.0 ml/min ijprt.org
Detection UV at 250 nm or 275 nm sielc.comhelixchrom.com
Retention Time 4.343 min (for Nicotinamide) ijprt.org

Gas Chromatography (GC) for this compound AnalysisGas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.nih.govthermofisher.comIn GC, the mobile phase is an inert gas (like helium), and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column.nih.govgoogle.com

Direct analysis of amide compounds like this compound by GC can be challenging due to their polarity and potential thermal instability. thermofisher.com Therefore, chemical derivatization is often required to increase their volatility and thermal stability. thermofisher.commdpi.com A common two-step derivatization process involves methoximation of carbonyl groups followed by silylation of polar functional groups (–COOH, -OH, -NH, –SH). thermofisher.com Alternatively, a dehydration reaction can be employed; for instance, nicotinamide has been successfully analyzed by GC after being converted to the more volatile 3-cyanopyridine (B1664610) using heptafluorobutyric anhydride. nih.gov The resulting derivative can then be separated on a suitable column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, and detected, often by flame ionization detection (FID) or mass spectrometry. nih.govfoodb.ca

Table 2: Representative GC Parameters for Analysis of Derivatized Amide Compounds This table outlines typical conditions for analyzing compounds like this compound following appropriate derivatization.

Parameter Description Example Reference
Column Rxi-624sil MS (60m, 0.32mm ID, 1.8 µm film thickness) google.com
Carrier Gas Helium at a constant flow of 1.1 ml/min google.com
Inlet Temperature 250 - 260 °C google.comfrontiersin.org
Oven Program Initial 40-60°C, hold for 2 min, ramp at 10-20°C/min to 280°C, hold for 1 min google.com
Injection Mode Splitless (1 µL) google.comfrontiersin.org

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a compound's molecular weight and structure. jchps.com It is highly sensitive and selective, making it a cornerstone for the identification and quantification of drugs and their metabolites in complex biological matrices. chromedia.orgjchps.com

LC-MS and GC-MS for Identification and Quantification of this compound and Metabolites in Research ContextsCoupling chromatography with mass spectrometry (LC-MS and GC-MS) combines the separation power of chromatography with the detection specificity of MS.chromedia.orgthermofisher.comThese hyphenated techniques are the methods of choice for the definitive identification and sensitive quantification of metabolites.mdpi.comresearchtrends.netnih.gov

In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source, which generates ions from the analyte molecules in the liquid phase. researchtrends.netnih.gov For GC-MS, the separated compounds eluting from the GC column are typically ionized by electron ionization (EI). thermofisher.com EI generates reproducible fragmentation patterns that serve as a "fingerprint" for a molecule, allowing for confident identification by comparison to spectral libraries. thermofisher.com

In a research context, LC-MS/MS (tandem mass spectrometry) is particularly powerful for studying the biotransformation of a parent compound like this compound. researchtrends.netnih.gov After identifying the precursor ion (the molecular ion of the parent compound), the instrument can be set to detect theoretical biotransformation products, such as hydroxylated or demethylated metabolites. nih.gov The fragmentation patterns of these potential metabolites can then be compared to the parent compound to confirm their identity. nih.gov Quantification is often performed using multiple reaction monitoring (MRM) mode on a triple-quadrupole mass spectrometer, which offers exceptional sensitivity and specificity. eurofins.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural ConfirmationHigh-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places.researchgate.netThis capability allows for the determination of a molecule's elemental formula, which is a critical step in confirming the structure of a new compound or an unknown metabolite.researchgate.netWhile low-resolution MS can only provide an integer mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars) by measuring their exact mass.researchgate.net

For instance, the elemental composition of this compound (C₇H₈N₂O₂) can be unequivocally confirmed by matching its experimentally measured exact mass to the theoretically calculated mass. This technique is invaluable when reference standards for metabolites are unavailable, as it provides strong evidence for the proposed chemical formula based on the high mass accuracy of the measurement. researchtrends.netnih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. jchps.comresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for elucidating the precise structure of a molecule and assessing its purity. jchps.comscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the detailed structure of an organic molecule. jchps.com It provides information about the chemical environment of specific atoms (typically ¹H and ¹³C). For this compound, a ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the two protons of the amide (-CONH₂), and the three protons of the methoxy (B1213986) group (-OCH₃). The chemical shifts, integration, and splitting patterns of these signals would confirm the connectivity of the atoms within the molecule. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate. researchgate.netscribd.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching of the amide group, C=O stretching of the amide carbonyl, C-O stretching of the methoxy ether linkage, and vibrations associated with the aromatic pyridine ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. researchgate.net The pyridine ring in this compound, being an aromatic system, would absorb UV light at specific wavelengths, providing a characteristic spectrum that can be used for purity assessment and quantification. researchgate.net

Together, these spectroscopic techniques provide complementary information that allows for the unambiguous structural confirmation and purity verification of this compound in a research setting. jchps.comscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. jackwestin.commsu.edu It provides detailed information about the carbon-hydrogen framework of the molecule by analyzing the magnetic properties of atomic nuclei. jackwestin.com For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm its identity and purity.

¹H NMR Spectroscopy In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. jackwestin.com The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the pyridine ring, the methoxy group, and the amide group.

Pyridine Ring Protons: The protons on the pyridine ring are in different chemical environments and would appear as distinct signals, likely in the aromatic region (δ 7.0-9.0 ppm). Their specific shifts and coupling patterns are influenced by the positions of the electron-donating methoxy group and the electron-withdrawing amide group.

Methoxy Group Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. mdpi.com

Amide Group Protons (-CONH₂): The two protons of the amide group are often observed as two separate broad signals due to restricted rotation around the C-N bond and exchange with solvent protons. Their chemical shifts can vary widely depending on the solvent and concentration.

¹³C NMR Spectroscopy ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. nih.gov

Pyridine Ring Carbons: The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-160 ppm). The carbon attached to the methoxy group (C3) would be significantly shifted downfield due to the deshielding effect of the oxygen atom.

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is characteristically found at a low field (deshielded), typically in the range of δ 165-175 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear at a higher field (more shielded) compared to the aromatic carbons, generally around δ 55-60 ppm. mdpi.com

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on known data for structurally similar compounds like isonicotinamide (B137802) and other substituted pyridines.

Atom Type Spectrum Predicted Chemical Shift (δ) ppm Expected Multiplicity
Pyridine Ring Protons ¹H NMR 7.5 - 9.0 Doublet, Singlet
Methoxy Protons ¹H NMR 3.8 - 4.1 Singlet
Amide Protons ¹H NMR 7.0 - 8.5 (variable) Broad Singlets (2)
Carbonyl Carbon ¹³C NMR 165 - 175 -
Pyridine Ring Carbons ¹³C NMR 120 - 160 -
Methoxy Carbon ¹³C NMR 55 - 60 -

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide, methoxy, and pyridine functionalities.

The analysis of the spectrum allows for the confirmation of key structural features:

N-H Stretching: The amide group typically shows one or two bands in the 3200-3400 cm⁻¹ region corresponding to symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. msu.edu

C=O Stretching (Amide I): A strong, sharp absorption peak corresponding to the carbonyl stretch is a prominent feature of amides, typically appearing in the range of 1650-1690 cm⁻¹. This is one of the most useful diagnostic bands in the spectrum. ucla.edu

N-H Bending (Amide II): This band arises from the bending of the N-H bond and is usually found near 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring result in several absorptions in the 1400-1600 cm⁻¹ region. vscht.cz

C-O Stretching: The stretching vibration of the C-O bond in the methoxy group gives rise to a strong band in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. ucla.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
Amide N-H Stretch 3200 - 3400 Medium, Broad
Aromatic/Alkene C-H Stretch 3000 - 3100 Medium
Alkane (Methoxy) C-H Stretch 2850 - 2960 Medium
Amide C=O Stretch (Amide I) 1650 - 1690 Strong
Amide N-H Bend (Amide II) 1600 - 1650 Medium
Aromatic Ring C=C and C=N Stretch 1400 - 1600 Medium to Strong
Ether (Methoxy) C-O Stretch 1000 - 1250 Strong

Bioanalytical Methods for Enzyme and Cellular Assays

Research into this compound and its derivatives often involves evaluating their effects on specific enzymes, such as Nicotinamide N-methyltransferase (NNMT). Bioanalytical methods are crucial for quantifying enzyme activity and assessing the potency of potential inhibitors in both biochemical and cellular contexts.

Fluorometric and Colorimetric Assays

Fluorometric and colorimetric assays are widely used in high-throughput screening (HTS) to identify and characterize enzyme inhibitors due to their high sensitivity and suitability for automation. mdpi.com These assays rely on a change in fluorescence or color that is proportional to enzyme activity.

Principle of Fluorometric Assays: In the context of methyltransferases like NNMT, fluorometric assays are often designed to detect one of the reaction products. bpsbioscience.com NNMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate like nicotinamide. nih.gov The reaction yields a methylated product and S-adenosyl-L-homocysteine (SAH).

One common strategy involves a coupled-enzyme assay. The SAH produced by NNMT is hydrolyzed to homocysteine by SAH hydrolase. The free thiol group of homocysteine then reacts with a thiol-sensitive probe, generating a highly fluorescent product. fishersci.com The increase in fluorescence intensity over time is directly proportional to the NNMT activity. bpsbioscience.com When an inhibitor like a this compound derivative is present, the rate of fluorescence generation decreases, allowing for the determination of inhibitory potency (e.g., IC₅₀ value).

Another approach is a direct assay that utilizes a substrate analog which becomes fluorescent upon methylation by the target enzyme. nih.gov This eliminates the need for coupling enzymes and can provide a more direct measure of product formation in real-time. nih.gov

Colorimetric assays operate on a similar principle but result in a colored product that can be measured using a spectrophotometer. While often less sensitive than fluorometric methods, they can be simpler to implement.

Radiometric Assays

Radiometric assays are a classic and highly sensitive method for measuring enzyme activity. creative-enzymes.com They are considered a gold standard for accuracy and are not typically prone to interference from colored or fluorescent compounds in the sample. creative-enzymes.com

Principle of Radiometric Assays: The fundamental principle involves using a substrate that is labeled with a radioisotope. semanticscholar.org For methyltransferases like NNMT, the methyl donor SAM is commonly used in a radiolabeled form, such as [³H-methyl]-SAM or [¹⁴C-methyl]-SAM.

The enzymatic reaction proceeds as follows: Substrate + [Radioactive]-SAM → [Radioactive]-Methylated Product + SAH

After the reaction is allowed to proceed for a specific time, it is stopped, and the radiolabeled product is separated from the unreacted radiolabeled substrate. creative-enzymes.com Separation techniques can include chromatography, electrophoresis, or selective precipitation. nih.gov The radioactivity of the isolated product is then quantified using a scintillation counter. The amount of radioactivity incorporated into the product is directly proportional to the enzyme's activity. semanticscholar.org These assays are exceptionally sensitive, capable of detecting very low levels of enzyme activity. nih.gov

Validation Principles for Analytical Procedures in this compound Research

To ensure that data generated during the research and development of this compound is reliable, accurate, and reproducible, the analytical procedures used must be validated. wjarr.com Validation demonstrates that a method is suitable for its intended purpose. europa.eu The principles for validation are outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. gmp-compliance.orgeuropa.euich.org

The core performance characteristics that must be evaluated during validation include:

Specificity/Selectivity: This is the ability of the method to measure the analyte of interest (e.g., this compound) accurately and specifically in the presence of other components that may be present, such as impurities, degradation products, or matrix components. amsbiopharma.comfda.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ich.org This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of accuracy, precision, and linearity. emerypharma.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. pharmaguideline.com It is often assessed by analyzing a sample with a known concentration (a reference standard) and expressing the result as a percentage of recovery. amsbiopharma.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment. europa.eu

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision. emerypharma.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. emerypharma.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). pharmaguideline.com It provides an indication of the method's reliability during normal usage.

A validation protocol should be established before the study, defining the procedures, performance characteristics, and acceptance criteria. fda.gov The results are then documented in a validation report. pharmaguideline.com

Q & A

Q. What are the established synthetic routes for 3-Methoxyisonicotinamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound can be inferred from analogous compounds. A plausible route involves:
  • Step 1 : Starting with 3-methoxypyridine-4-carbaldehyde (CAS 1849-52-1), which can be oxidized to 3-methoxyisonicotinic acid using MnO₂ in ethyl acetate under reflux .
  • Step 2 : Converting the carboxylic acid to the amide via coupling reagents (e.g., EDC/HOBt) or via activation as an acyl chloride followed by reaction with ammonia.
  • Optimization : Parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry of reagents should be systematically varied. Purity can be assessed via HPLC or LC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and amide proton (δ ~6.5–8.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₇H₈N₂O₂).
  • IR Spectroscopy : Stretching frequencies for amide (C=O at ~1650–1680 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups are critical .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What in vitro biological assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like HDACs or kinases, comparing results to known inhibitors .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Perform Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and calculate Kᵢ values.
  • Docking Simulations : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., HDACs). Validate with mutagenesis studies.
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures binding affinity and entropy/enthalpy contributions .

Q. What strategies are effective for structural optimization of this compound to enhance potency or selectivity?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with substituent variations (e.g., halogens at position 2 or 5) and test bioactivity.
  • Prodrug Design : Introduce ester or carbamate groups to improve bioavailability.
  • Computational QSAR : Build regression models linking structural descriptors (e.g., logP, polar surface area) to activity data .

Q. How should researchers address contradictions in published data on this compound’s physicochemical properties?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, instrumentation).
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguities in molecular geometry or intermolecular interactions .

Ethical and Methodological Considerations

  • Safety Protocols : Handle this compound in fume hoods with PPE (gloves, goggles) to avoid inhalation or dermal exposure. Store in inert atmospheres at –20°C to prevent degradation .
  • Data Integrity : Retain raw spectra, assay results, and computational files for ≥5 years. Share datasets via repositories like Zenodo to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.